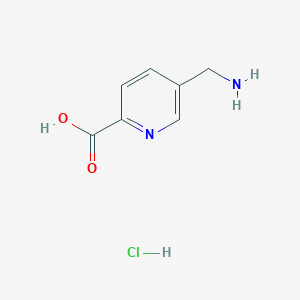

5-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride

CAS No.: 2137792-08-4

Cat. No.: VC5286059

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137792-08-4 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | 5-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O2.ClH/c8-3-5-1-2-6(7(10)11)9-4-5;/h1-2,4H,3,8H2,(H,10,11);1H |

| Standard InChI Key | RUISOOVIZKGHJE-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1CN)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-(aminomethyl)pyridine-2-carboxylic acid hydrochloride comprises a pyridine backbone with functional groups strategically positioned to enable diverse chemical interactions. The aminomethyl group (–CH2NH2) at the 5-position and the carboxylic acid (–COOH) at the 2-position contribute to its amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Molecular Formula and Weight

-

Molecular Formula: C7H9ClN2O2

-

Molecular Weight: 188.61 g/mol

Key Physicochemical Properties

While exact experimental data for this compound remain limited in publicly available literature, inferences can be drawn from structurally analogous pyridine derivatives. For instance, similar aminomethyl-pyridines exhibit densities ranging from 1.2–1.4 g/cm³ and boiling points exceeding 300°C, consistent with polar aromatic systems . The hydrochloride salt form typically lowers melting points compared to free bases due to ionic lattice disruption.

Synthesis and Manufacturing

The synthesis of 5-(aminomethyl)pyridine-2-carboxylic acid hydrochloride involves multi-step organic transformations, with critical emphasis on functional group compatibility and regioselectivity. A representative pathway, adapted from methodologies used for related aminomethyl-pyridines, is outlined below :

Step 1: Cyanopyridine Carboxylic Acid Preparation

5-Cyano-pyridine-2-carboxylic acid serves as the starting material. The cyano group at the 5-position is introduced via nucleophilic substitution or palladium-catalyzed cyanation.

Step 2: Catalytic Hydrogenation to Aminomethyl

The cyano group (–CN) is reduced to an aminomethyl group (–CH2NH2) using hydrogen gas and a catalyst. Palladium on carbon (Pd/C) or Raney nickel are commonly employed under mild hydrogenation conditions (e.g., 1–3 atm H2, 25–50°C). This step achieves high yields (>80%) while preserving the carboxylic acid functionality .

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or water, precipitating the hydrochloride salt. Recrystallization from hot methanol or ethanol yields the pure product.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | KCN, Pd(OAc)2, DMF, 100°C | 65–75 |

| 2 | H2 (1 atm), 10% Pd/C, EtOH | 80–90 |

| 3 | HCl (g), EtOH, 0°C | 95 |

Biological Activity and Mechanisms

5-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride has been investigated primarily as a building block for bioactive molecules rather than a therapeutic agent itself. Its derivatives exhibit notable pharmacological profiles, particularly as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of antidiabetic agents .

DPP-4 Inhibition

In a seminal study, 5-aminomethyl-pyridine derivatives demonstrated nanomolar inhibitory activity against DPP-4, an enzyme responsible for degrading incretin hormones like GLP-1. For example, the derivative 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide exhibited an IC50 of 10 nM for DPP-4, with >600-fold selectivity over the related enzyme DPP-8 . The aminomethyl group facilitates hydrogen bonding with the enzyme’s catalytic site, while the pyridine ring contributes to hydrophobic interactions.

Applications in Medicinal Chemistry

The compound’s dual functionality (aminomethyl and carboxylic acid) makes it a versatile intermediate in drug discovery. Key applications include:

Prodrug Development

The carboxylic acid moiety can be esterified to improve membrane permeability, while the aminomethyl group allows for conjugation with targeting ligands. For instance, prodrugs of antiviral agents have utilized similar pyridine scaffolds to enhance cellular uptake .

Metal Chelation

The pyridine nitrogen and adjacent functional groups enable coordination with metal ions. This property is exploitable in designing radiopharmaceuticals or metalloenzyme inhibitors.

Table 2: Comparative Bioactivity of Pyridine Derivatives

| Compound | Target | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Derivative A | DPP-4 | 10 | >600 (vs. DPP-8) |

| Derivative B | NMDA | 250 | Not reported |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume